Catalytic Hydrodechlorination Efficiency Ranking
In catalytic hydrodechlorination (HDCl) studies over sulphided Ni–Mo/Al₂O₃ catalysts at 3 MPa hydrogen pressure and 230–290 °C, 2,5-dichlorobiphenyl demonstrated chlorine removal efficiency comparable to 2,4-dichlorobiphenyl and significantly superior to 2,3-dichlorobiphenyl [1]. The HDCl degree of dichlorobiphenyl isomers ranged from 82–93%, with the efficiency ranking established as 2,4-dichlorobiphenyl ≈ 2,5-dichlorobiphenyl > 2,3-dichlorobiphenyl [1].
| Evidence Dimension | Catalytic hydrodechlorination efficiency (chlorine removal) under identical reaction conditions |
|---|---|
| Target Compound Data | 2,5-Dichlorobiphenyl: efficiency comparable to 2,4-dichlorobiphenyl; HDCl degree within 82–93% range for dichlorobiphenyl isomers |
| Comparator Or Baseline | 2,4-Dichlorobiphenyl (≈ equivalent efficiency); 2,3-Dichlorobiphenyl (lower efficiency; 85% catalytic chlorine removal at 290 °C after 120 min versus 16% non-catalytic) |
| Quantified Difference | Efficiency ranking: 2,4- ≈ 2,5- > 2,3-dichlorobiphenyl. Activation energy for catalytic versus non-catalytic 2,3-PCB conversion decreased from 124 kJ/mol to 48 kJ/mol (~61% reduction). |
| Conditions | Sulphided Ni–Mo/Al₂O₃ catalyst; hydrogen pressure 3 MPa; temperature range 230–290 °C; PCB-free transformer oil as reaction medium |
Why This Matters
The distinct isomer-dependent reactivity profile of 2,5-dichlorobiphenyl directly impacts remediation strategy selection and catalyst performance expectations, making it a critical congener for degradation studies where substitution pattern governs dechlorination kinetics.
- [1] Hydrodechlorination of dichlorobiphenyls over Ni-Mo/Al2O3 catalysts prepared by spray-drying method. Chemosphere. 2006;63(4):554-562. DOI: 10.1016/j.chemosphere.2005.03.097. View Source
